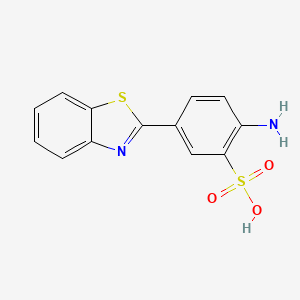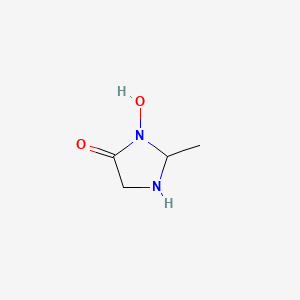
3-Hydroxy-2-methylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 116997 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often utilized in analytical chemistry, particularly in the measurement of water hardness. The compound’s ability to interact with salts of alkaline earth metals such as calcium, magnesium, strontium, and barium makes it a valuable tool in various industrial and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of NSC 116997 involves a series of chemical reactions that ensure the compound’s purity and effectiveness. The synthetic routes typically include the use of titriplex reagents, which are known for their ability to form stable complexes with metal ions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, NSC 116997 is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The production process involves the use of high-purity reagents and advanced analytical techniques to monitor the quality of the final product. The compound is then subjected to rigorous quality control tests to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
NSC 116997 undergoes several types of chemical reactions, including:
Complexation Reactions: The compound forms stable complexes with metal ions, which is the basis for its use in water hardness measurement.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Substitution Reactions: NSC 116997 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in reactions involving NSC 116997 include titriplex reagents, acids, and bases. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired reactions .
Major Products Formed
The major products formed from reactions involving NSC 116997 depend on the specific type of reaction. In complexation reactions, the primary products are stable metal complexes. In substitution reactions, the products vary based on the substituents involved .
Aplicaciones Científicas De Investigación
NSC 116997 has a wide range of scientific research applications, including:
Analytical Chemistry: Used in the measurement of water hardness by forming complexes with metal ions.
Environmental Science: Employed in the analysis of water samples to determine the concentration of alkaline earth metals.
Industrial Applications: Utilized in various industrial processes that require precise measurement of metal ion concentrations.
Mecanismo De Acción
The mechanism of action of NSC 116997 involves its ability to form stable complexes with metal ions. This complexation process is facilitated by the presence of functional groups that can donate electron pairs to the metal ions, forming coordinate covalent bonds. The molecular targets of NSC 116997 are primarily the metal ions present in water samples, and the pathways involved include the formation of stable metal-ligand complexes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to NSC 116997 include:
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
Uniqueness
NSC 116997 is unique in its specific application for measuring water hardness using reflectometric test strips. While other compounds like EDTA and DTPA are also used for complexation with metal ions, NSC 116997 offers a more specialized and efficient method for water hardness measurement .
Propiedades
Número CAS |
27230-61-1 |
|---|---|
Fórmula molecular |
C4H8N2O2 |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
3-hydroxy-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H8N2O2/c1-3-5-2-4(7)6(3)8/h3,5,8H,2H2,1H3 |
Clave InChI |
KLVPTGDBRLOERX-UHFFFAOYSA-N |
SMILES canónico |
CC1NCC(=O)N1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


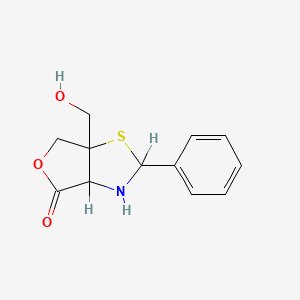
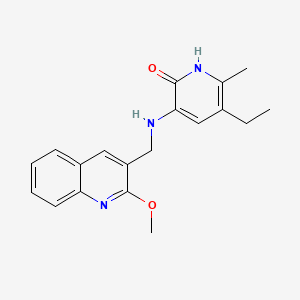
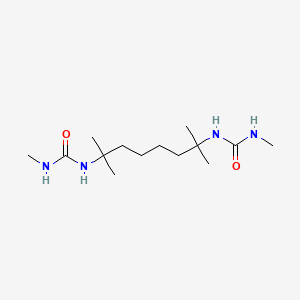
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
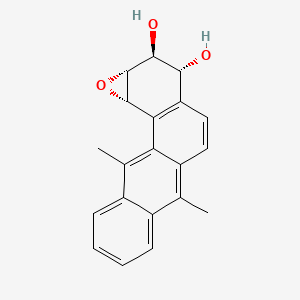


![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
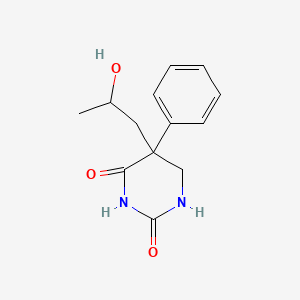
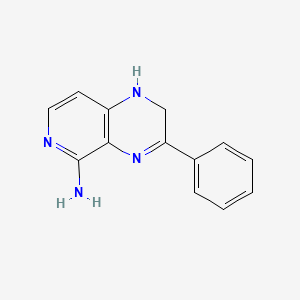

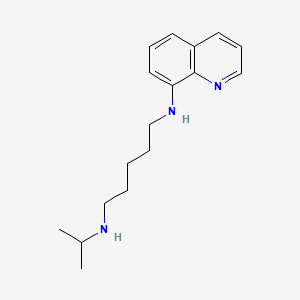
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
